molecular formula C8H5Cl2NO B13173629 3-Chloro-5-(chloromethoxy)benzonitrile

3-Chloro-5-(chloromethoxy)benzonitrile

Cat. No.: B13173629
M. Wt: 202.03 g/mol
InChI Key: BLPXMFQKDBARNG-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethoxy)benzonitrile is an organic compound with the chemical formula C8H5Cl2NO It is a derivative of benzonitrile, characterized by the presence of a chloro and a chloromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-hydroxybenzonitrile with chloromethyl methyl ether in the presence of a base such as potassium carbonate in acetonitrile at elevated temperatures . Another method includes the use of 3-chloro-5-(hydroxymethyl)benzonitrile, which is reacted with a chlorinating agent like thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Sodium borohydride with copper nanoparticles as a catalyst.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 3-chloro-5-(chloromethoxy)benzylamine.

    Hydrolysis: Formation of 3-chloro-5-(chloromethoxy)benzamide or 3-chloro-5-(chloromethoxy)benzoic acid.

Scientific Research Applications

3-Chloro-5-(chloromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chloromethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(chloromethoxy)benzonitrile is unique due to the presence of both chloro and chloromethoxy groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

3-chloro-5-(chloromethoxy)benzonitrile

InChI

InChI=1S/C8H5Cl2NO/c9-5-12-8-2-6(4-11)1-7(10)3-8/h1-3H,5H2

InChI Key

BLPXMFQKDBARNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OCCl)Cl)C#N

Origin of Product

United States

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